molecular formula C11H16N2O2 B8185791 (S)-Pyridin-2-yl-glycine tert-butyl ester

(S)-Pyridin-2-yl-glycine tert-butyl ester

Cat. No.: B8185791
M. Wt: 208.26 g/mol
InChI Key: QKGGNWIELBOAGY-VIFPVBQESA-N
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Description

(S)-Pyridin-2-yl-glycine tert-butyl ester is a chiral compound that features a pyridine ring attached to a glycine moiety, which is further esterified with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (S)-Pyridin-2-yl-glycine tert-butyl ester typically involves the esterification of (S)-Pyridin-2-yl-glycine with tert-butanol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, making it suitable for substrates sensitive to harsh environments.

Industrial Production Methods

In industrial settings, the synthesis of tert-butyl esters often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . This method allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, including (S)-Pyridin-2-yl-glycine.

Chemical Reactions Analysis

Types of Reactions

(S)-Pyridin-2-yl-glycine tert-butyl ester can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the corresponding carboxylic acids, alcohols, and new ester derivatives, depending on the specific reaction conditions.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • (S)-Pyridin-2-yl-glycine methyl ester
  • (S)-Pyridin-2-yl-glycine ethyl ester
  • (S)-Pyridin-2-yl-glycine isopropyl ester

Uniqueness

(S)-Pyridin-2-yl-glycine tert-butyl ester is unique due to its bulky tert-butyl group, which provides steric hindrance and enhances the compound’s stability . This feature makes it particularly useful in applications requiring robust and stable ester functionalities.

Properties

IUPAC Name

tert-butyl (2S)-2-amino-2-pyridin-2-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9(12)8-6-4-5-7-13-8/h4-7,9H,12H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGGNWIELBOAGY-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=CC=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](C1=CC=CC=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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